molecular formula C12H10ClNO4S B11835115 N-(6-Chloronaphthalene-2-sulfonyl)glycine CAS No. 123090-06-2

N-(6-Chloronaphthalene-2-sulfonyl)glycine

Cat. No.: B11835115
CAS No.: 123090-06-2
M. Wt: 299.73 g/mol
InChI Key: DSOQMSYNBSAEGG-UHFFFAOYSA-N
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Description

N-(6-Chloronaphthalene-2-sulfonyl)glycine is a chemical compound with the molecular formula C12H10ClNO4S It is a derivative of glycine, an amino acid, and features a naphthalene ring substituted with a chlorine atom and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloronaphthalene-2-sulfonyl)glycine typically involves the sulfonylation of glycine with 6-chloronaphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloronaphthalene-2-sulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Chloronaphthalene-2-sulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-Chloronaphthalene-2-sulfonyl)glycine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atom on the naphthalene ring may also participate in interactions with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Bromonaphthalene-2-sulfonyl)glycine: Similar structure but with a bromine atom instead of chlorine.

    N-(6-Methylnaphthalene-2-sulfonyl)glycine: Similar structure but with a methyl group instead of chlorine.

    N-(6-Nitronaphthalene-2-sulfonyl)glycine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

N-(6-Chloronaphthalene-2-sulfonyl)glycine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or nitro groups. This can lead to different biological activities and applications.

Properties

CAS No.

123090-06-2

Molecular Formula

C12H10ClNO4S

Molecular Weight

299.73 g/mol

IUPAC Name

2-[(6-chloronaphthalen-2-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C12H10ClNO4S/c13-10-3-1-9-6-11(4-2-8(9)5-10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

DSOQMSYNBSAEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)NCC(=O)O

Origin of Product

United States

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